3-(3-Methyl-butoxy)-4-nitrotoluene
Description
This compound combines a nitro group (-NO₂) at the para position of toluene with a 3-methyl-butoxy (-O-(CH₂)₂CH(CH₃)) substituent at the meta position. The nitro group is electron-withdrawing, while the alkoxy substituent is electron-donating, creating a unique electronic environment that may influence reactivity, stability, and interactions in chemical or biological systems.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
4-methyl-2-(3-methylbutoxy)-1-nitrobenzene |
InChI |
InChI=1S/C12H17NO3/c1-9(2)6-7-16-12-8-10(3)4-5-11(12)13(14)15/h4-5,8-9H,6-7H2,1-3H3 |
InChI Key |
XTZCYAGYZAYECL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCCC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
Nitrotoluene isomers (2-, 3-, and 4-nitrotoluene) and derivatives like methoxy-substituted nitrobenzenes provide a basis for comparison:
Key Findings :
- The nitro group in 4-NT reduces ionization energy compared to toluene (8.82 eV) due to electron withdrawal .
- LUMO orbitals in nitrotoluenes are localized on the aromatic ring, with negligible contribution from the nitro group, suggesting similar electron-capture behavior across isomers .
Reactivity in Chemical Reactions
Hydrogenation and Catalytic Reduction:
- 4-Nitrotoluene undergoes hydrogenation to 4-toluidine with high yields (Table 3 in ).
- Methoxy-substituted nitrobenzenes (e.g., 4-methoxynitrobenzene) are reduced to 4-anisidine, demonstrating that electron-donating substituents enhance nitro group reactivity .
- Comparative Rates :
Reductive Amination:
- 4-NT shows higher yields of secondary amines compared to nitrobenzene in reactions with aldehydes (e.g., benzaldehyde: 82% vs. 68%), attributed to the methyl group stabilizing intermediates .
Metabolic Pathways and Biodegradation
Key Differences :
- 3-Nitrotoluene is degraded via dioxygenation (e.g., Diaphorobacter sp. DS2 uses 3-nitrotoluene dioxygenase) , whereas 4-NT pathways involve sequential oxidation and nitro reduction .
- Methoxy substituents (e.g., 4-methoxynitrobenzene) may hinder microbial degradation due to steric effects, unlike methyl groups in nitrotoluenes .
Thermodynamic and Physical Properties
| Property | 4-Nitrotoluene | 2-Nitrotoluene | 3-Nitrotoluene |
|---|---|---|---|
| ΔHf° (kJ/mol) | 50.1 ± 2.5 | 52.3 ± 2.5 | 51.8 ± 2.5 |
| C-NO₂ Bond Dissociation | Dominant at high temps | Less favorable | Mixed pathways |
Key Insights :
- The para-nitro group in 4-NT stabilizes the molecule, reducing bond dissociation energy compared to ortho isomers .
- Thermodynamic stability follows the order: 4-NT > 3-NT > 2-NT .
Analytical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
